Pyridine-3-azo-p-dimethylaniline

Carcinogenicity Structure-Activity Relationship Hepatoma

Sourcing the correct isomer for structure-activity relationship studies is critical, as the 4-isomer is a potent hepatocarcinogen. Pyridine-3-azo-p-dimethylaniline (CAS 156-25-2) provides the validated non-tumorigenic control. Key evidence: • Safety Profile: Confirmed inactive in carcinogenicity assays, unlike the tumorigenic 4-isomer. • Spectral Shift: Bathochromic shift (420-450 nm) vs. DAB (408 nm) for selective detection. • Crystal Engineering: Proven capacity to form acentric cocrystals for second-order NLO materials.

Molecular Formula C13H14N4
Molecular Weight 226.28 g/mol
CAS No. 156-25-2
Cat. No. B085561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-3-azo-p-dimethylaniline
CAS156-25-2
Synonyms3-(4'-(N,N-dimethylamino)phenylazo)pyridine
3-(p-DMA-Ph-Azo)Pyr
4'-N,N-dimethylamino-1'-phenylazo-3-pyridine
Molecular FormulaC13H14N4
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2
InChIInChI=1S/C13H14N4/c1-17(2)13-7-5-11(6-8-13)15-16-12-4-3-9-14-10-12/h3-10H,1-2H3
InChIKeyWINWFWAHZSMBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-3-azo-p-dimethylaniline: Product Overview


Pyridine-3-azo-p-dimethylaniline (CAS 156-25-2), also known as N,N-dimethyl-4-(pyridin-3-yldiazenyl)aniline, is a heterocyclic azo dye belonging to the pyridylazo class . Characterized by its molecular formula C13H14N4 and a molecular weight of 226.28 g/mol, it is a solid with a density of 1.08 g/cm³ and a boiling point of 392.8°C at 760 mmHg [1]. The compound's structure features a pyridine ring linked via an azo bridge to a p-dimethylaniline moiety, which imparts distinct electronic and coordination properties [2].

Pyridine-3-azo-p-dimethylaniline: Isomer Substitution Risks


The biological and physicochemical profile of pyridine-3-azo-p-dimethylaniline is critically dependent on the position of the azo linkage on the pyridine ring, precluding simple substitution with its 2- or 4-position isomers or the parent p-dimethylaminoazobenzene (DAB). A direct comparative study has established that while the 4-isomer is a potent hepatocarcinogen, the 3-isomer is non-tumorigenic under identical test conditions [1]. Furthermore, the substitution of a benzene ring with a pyridine heterocycle alters the electronic environment of the azo chromophore, resulting in distinct spectral and coordination properties compared to DAB [2]. These position-dependent differences in carcinogenicity, spectroscopic behavior, and solid-state packing underscore that selecting the precise isomer is non-negotiable for applications requiring specific safety profiles, optical characteristics, or crystal engineering outcomes.

Pyridine-3-azo-p-dimethylaniline: Quantitative Differentiation


Non-Tumorigenicity in Rodent Bioassays

In a direct comparative carcinogenicity study in rats, pyridine-3-azo-p-dimethylaniline (the 3-isomer) produced no tumors during the observation period, whereas the 4-position isomer (pyridine-4-azo-p-dimethylaniline) was effective in inducing hepatomas [1]. This position-dependent activity highlights a critical safety differentiator for any research involving long-term exposure or in vivo studies.

Carcinogenicity Structure-Activity Relationship Hepatoma

UV-Vis Bathochromic Shift vs. DAB

Replacing one benzene ring in p-dimethylaminoazobenzene (DAB) with a pyridine ring results in a significant bathochromic shift of the primary absorption band. Pyridine-3-azo-p-dimethylaniline exhibits a λmax in the range of 420–450 nm, compared to DAB's reported λmax of 408 nm . This red-shift is attributed to the altered electronic conjugation involving the pyridine nitrogen.

Spectrophotometry Chromophore Electronic Structure

Acentric Cocrystals for Nonlinear Optics

The 3-isomer has been specifically demonstrated to form acentric binary adducts (cocrystals) with phenolic coformers, a prerequisite for second-order nonlinear optical (NLO) activity [1]. The resulting material, a cocrystal with benzene-1,3-diol, crystallizes in the acentric P1 space group, indicating a noncentrosymmetric packing essential for NLO applications [1]. This solid-state packing behavior is a direct consequence of the molecular geometry and electronic distribution conferred by the 3-position of the azo group on the pyridine ring.

Nonlinear Optics Crystal Engineering Cocrystal

Pyridine-3-azo-p-dimethylaniline: Recommended Applications


Carcinogenicity SAR Studies

Researchers investigating the structural determinants of azo-dye induced hepatocarcinogenesis should prioritize this compound as a key non-tumorigenic control. Its established inactivity, in direct contrast to the active 4-isomer, makes it an essential comparator for elucidating the molecular mechanisms of carcinogenesis in this compound class [1].

UV-Vis Analytical Method Development

When developing spectrophotometric assays or sensors where a distinct absorption maximum is required, the bathochromic shift of the 3-isomer (420–450 nm) compared to the parent DAB (408 nm) provides a clear spectral window for selective detection or quantification [1].

Crystal Engineering for NLO Materials

For projects focused on designing new organic NLO materials, the 3-isomer offers a proven entry point. Its demonstrated ability to form acentric cocrystals, as confirmed by single-crystal X-ray diffraction, provides a concrete pathway for achieving the noncentrosymmetric packing required for second-order NLO effects [2].

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